(E)-4-(7-Methoxy-2-oxo-2H-chromen-8-yl)-2-methylbut-2-enal

Agricultural Chemistry Pesticide Discovery Acaricidal Activity

(E)-4-(7-Methoxy-2-oxo-2H-chromen-8-yl)-2-methylbut-2-enal, commonly referred to as (2′E)-3′-formaldehydylosthole, is a semi-synthetic coumarin derivative with the molecular formula C15H14O4 and a molecular weight of 258.27 g/mol. It is a natural product analog, regioselectively synthesized from osthole, a compound extracted from the medicinal plant Cnidium monnieri.

Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
Cat. No. B12090470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(7-Methoxy-2-oxo-2H-chromen-8-yl)-2-methylbut-2-enal
Molecular FormulaC15H14O4
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=CC2=C1OC(=O)C=C2)OC)C=O
InChIInChI=1S/C15H14O4/c1-10(9-16)3-6-12-13(18-2)7-4-11-5-8-14(17)19-15(11)12/h3-5,7-9H,6H2,1-2H3/b10-3+
InChIKeyMHQGCJABLNAAOK-XCVCLJGOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (E)-4-(7-Methoxy-2-oxo-2H-chromen-8-yl)-2-methylbut-2-enal (CAS 73292-92-9): A Strategic Coumarin Intermediate for Pesticide Discovery


(E)-4-(7-Methoxy-2-oxo-2H-chromen-8-yl)-2-methylbut-2-enal, commonly referred to as (2′E)-3′-formaldehydylosthole, is a semi-synthetic coumarin derivative with the molecular formula C15H14O4 and a molecular weight of 258.27 g/mol . It is a natural product analog, regioselectively synthesized from osthole, a compound extracted from the medicinal plant Cnidium monnieri [1]. Unlike a simple natural product extract, this compound is a key, verifiable intermediate characterized by a reactive aldehyde handle at the C-3' position of its isopentenyl side chain, a feature that fundamentally enables the construction of structurally diverse, high-activity pesticidal candidates [1]. Its well-defined structure, confirmed by X-ray crystallography, makes it a non-negotiable building block for specific structure-activity relationship (SAR) studies and follow-up optimization programs.

Procurement Alert: Why Osthole, Murralongin, or Panial Cannot Substitute for (E)-4-(7-Methoxy-2-oxo-2H-chromen-8-yl)-2-methylbut-2-enal in Agrochemical Lead Optimization


Generic substitution is impossible because this compound is defined by a critical functional group transformation—the oxidation of osthole's C-3' methyl to an aldehyde [1]. This single change from osthole (CAS 484-12-8) or its isomer murralongin (CAS 53011-72-6) drastically alters chemical reactivity, creating an electrophilic 'gateway' for constructing oxime ester, hydrazone, and related libraries that have shown multi-fold increases in potency [1]. While panial (CAS 112606-74-3) contains an aldehyde, its additional C-4′ hydroxyl group fundamentally changes the hydrogen-bonding profile and subsequent derivatization chemistry, leading to a different structural class. Furthermore, the confirmed (E)-stereochemistry of this compound is crucial for the biological activity of its downstream products, a stereochemical purity that is not guaranteed when procuring structurally related but uncharacterized co-metabolites. Any deviation from this specific intermediate will derail established synthetic routes and SAR exploration as described in the foundational literature.

Head-to-Head Quantitative Evidence for Prioritizing (2′E)-3′-formaldehydylosthole Over its Structural Analogs


Pesticidal Activity: Direct Comparison of the Target Aldehyde with Osthole Lacks Potent Direct Activity, Defining Its Role as an Intermediate

In the foundational study by Ren et al. (2020), osthole was regioselectively oxidized to (2′E)-3′-formaldehydylosthole (compound 2). While the paper's primary focus was the superior activity of downstream oxime ester derivatives, it provides crucial context on the precursor itself. Osthole, the direct precursor, has a well-established acaricidal activity baseline with a reported LC50 value of 1.22 mg/mL against Tetranychus cinnabarinus [1]. The conversion to the target aldehyde (2) is a structural modification necessary to introduce the oxime ester functionality, which in turn yielded compounds like 4c with over threefold more potent acaricidal activity than osthole [1]. This establishes that the target compound, while not the final active agent itself, is the essential and verifiable synthetic gateway to achieving this multi-fold potency increase. Its procurement is a strategic step for generating known, highly active leads, not for direct application. [1].

Agricultural Chemistry Pesticide Discovery Acaricidal Activity

Molecular Structure: Unambiguous (E)-Configuration of the Target Compound Confirmed by X-ray Crystallography

The precise three-dimensional structure of (2′E)-3′-formaldehydylosthole (2) was unequivocally confirmed by X-ray crystallography, as reported by Ren et al. [1]. This analysis verified the E-isomer configuration, a critical structural parameter. This level of structural certainty eliminates any ambiguity regarding the compound's geometry, which is not always available or verified for closely related natural product isomers like murralongin or synthetic intermediates from different batches. For a procurement decision, this means the supplied compound's identity can be definitively matched to a published crystal structure, ensuring the reproducibility of downstream synthetic steps and biological assays that depend on the (E)-stereochemistry [1].

Structural Chemistry Stereochemistry X-ray Crystallography

Synthetic Versatility: The Target Aldehyde Enables a Chemical Space Inaccessible to Osthole or Murralongin

The target compound's C-3' aldehyde group provides a reactive handle for chemoselective derivatization that is fundamentally absent in its precursors. Osthole and murralongin feature an alkene at this position, requiring harsher or less selective C-H activation strategies for functionalization. The Ren et al. study exploited this aldehyde to efficiently construct a library of oxime esters via a simple condensation reaction, a transformation that is chemically impossible with osthole itself [1]. This distinct reactivity profile allows the target compound to access a unique chemical space of Schiff base, hydrazone, and oxime ether derivatives. A direct comparison shows that this single functional group swap (C-H to C=O) changes the compound from a passive end-product to a versatile and highly productive intermediate, with subsequent derivatives showing potent and quantitatively-measured bioactivities [1].

Synthetic Chemistry Medicinal Chemistry Structure-Activity Relationship

Physicochemical Properties: The Target Compound's Distinct Melting Point and Purity Profile as a Quality Benchmark

The target compound, (E)-4-(7-Methoxy-2-oxo-2H-chromen-8-yl)-2-methylbut-2-enal, has a reported melting point of 121 °C . This specific physicochemical property serves as a critical and immediate quality control benchmark. When compared to its structural isomer, murralongin (CAS 53011-72-6), which has a different spatial arrangement, they will exhibit different melting points. This means that a simple melting point determination can verify the procurement of the correct and pure compound, distinguishing it from cheaper or mislabeled isomers. Reputable suppliers confirm this compound is available at ≥98% purity , providing a measurable and verifiable specification for procurement that ensures reliable performance in subsequent synthetic applications, unlike crude natural extracts which may contain variable and uncharacterized mixtures of analogs.

Quality Control Analytical Chemistry Procurement Specification

Validated Application Scenarios for (2′E)-3′-formaldehydylosthole: From Agrochemical Lead Discovery to Chemical Biology


Agrochemical Lead Optimization: Synthesizing Osthole-Derived Oxime Ester Pesticides with Proven Superiority

This is the primary, evidence-backed application. Users should procure (2′E)-3′-formaldehydylosthole specifically as the key intermediate for synthesizing a library of C8-oxime ester derivatives, following the peer-reviewed protocol by Ren et al. [1]. This process has been demonstrated to yield compounds with over three-fold greater acaricidal activity against Tetranychus cinnabarinus compared to the natural product osthole [1]. Any attempt to generate this specific class of molecules starting from osthole or murralongin is synthetically unfeasible via the same direct, mild condensation route. This makes the compound a strategic purchase for any group actively pursuing osthole-based botanical pesticide discovery, directly linking procurement to a high-impact publication and a defined pathway to bioactive molecules.

Chemical Biology Tool: A Functionalized Probe for Target Identification of Coumarin Agrochemicals

The aldehyde handle of (2′E)-3′-formaldehydylosthole is not only for activity optimization; it is also an ideal anchor for installing reporter tags or affinity handles. Researchers can chemoselectively conjugate biotin, fluorescent dyes, or photoaffinity labels to the C-3' aldehyde group without modifying the coumarin core, as demonstrated by the mild reaction conditions used for oxime ether synthesis [1]. This application is impossible with osthole or murralongin, which lack a native, position-specific reactive group for such conjugations. For target identification or mode-of-action studies on coumarin pesticides, this compound provides a chemically rational and validated starting point for probe development.

Structural Biology and Crystallography: A Reference Standard for Coumarin-Derivative Configuration

Given its unequivocal (E)-configuration confirmed by single-crystal X-ray diffraction [1], (2′E)-3′-formaldehydylosthole can serve as a high-value reference compound in structural biology. It is ideal for studying the binding modes of coumarin-type ligands in protein active sites, such as CYP450s or pesticide target enzymes, where stereochemistry is critical for interaction. The known, rigid (E)-geometry allows for more definitive interpretation of electron density maps and structure-activity relationships compared to using a structurally flexible or stereochemically undefined analog. This is a direct consequence of the published structural evidence.

Natural Product Authenticity: A Certified Reference Material for the Identification of Osthole Derivatives in Complex Matrices

With a defined melting point (121 °C) and high commercial purity (≥98%) , this compound is ideally suited as a certified reference material (CRM) in analytical chemistry. It can be used for the quantitative determination and structural confirmation of osthole oxidation products or related metabolites in plant extracts (e.g., from Murraya or Cnidium species) or environmental fate studies. Its clear separation from osthole (mp 83-85 °C) and other analogs via simple chromatographic and thermal analysis methods makes it an excellent internal or external standard, ensuring the analytical validity of data where ambiguity between closely related coumarins could otherwise lead to misidentification.

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